![molecular formula C13H10FN3O2 B2923755 2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine CAS No. 861210-60-8](/img/structure/B2923755.png)
2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine
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Overview
Description
“2-{[(4-Fluorobenzoyl)oxy]ethanimidoyl}pyrazine” is a chemical compound with the CAS number 861210-60-8 . It is also known by the synonyms “N-[(4-FLUOROBENZOYL)OXY]-N-[(E)-1-(2-PYRAZINYL)ETHYLIDENE]AMINE” and "(E)-[1-(pyrazin-2-yl)ethylidene]amino 4-fluorobenzoate" .
Molecular Structure Analysis
The molecular structure of “this compound” is not explicitly provided in the search results . For a detailed molecular structure, it is recommended to use specialized molecular visualization tools or databases.Chemical Reactions Analysis
The specific chemical reactions involving “this compound” are not provided in the search results . For detailed reaction mechanisms and conditions, it is recommended to refer to specialized chemical reaction databases or literature.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “this compound” are not provided in the search results . For detailed property data, it is recommended to refer to specialized chemical property databases or literature.Scientific Research Applications
Anticancer Activity
- Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity : Fluorinated pyrazoles, like the one , show potential in anticancer activity. A study by Hammam et al. (2005) found that certain synthesized compounds demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations (Hammam et al., 2005).
- Design, Synthesis, and Apoptosis-Promoting Effect Evaluation of Novel Pyrazole with Benzo[d]thiazole Derivatives : A study by Liu et al. (2019) synthesized new pyrazole derivatives and evaluated their cytotoxicity and apoptotic activity. They discovered a particular compound with potent in vitro anti-proliferative activity against various cancer cell lines, including breast cancer and hepatocarcinoma (Liu et al., 2019).
Synthesis and Structure Analysis
- Synthesis of 3-amino-4-fluoropyrazoles : Surmont et al. (2011) developed a synthesis strategy for new 3-amino-4-fluoropyrazoles, which are of significant interest as building blocks in medicinal chemistry due to their potential functionalization (Surmont et al., 2011).
- Hydrogen-bonded Chains in Pyrazole and Oxadiazine Compounds : Samshuddin et al. (2014) explored the molecular structures of different heterocycles, including pyrazoles, through X-ray crystallography. They found complex hydrogen-bonded structures in these compounds, which could be of interest in material science and drug design (Samshuddin et al., 2014).
Miscellaneous Applications
- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds : Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, including pyrazole derivatives, and evaluated them for antibacterial activity. Several of these compounds showed high activities, indicating their potential in antibacterial drug development (Azab et al., 2013).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[(E)-1-pyrazin-2-ylethylideneamino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FN3O2/c1-9(12-8-15-6-7-16-12)17-19-13(18)10-2-4-11(14)5-3-10/h2-8H,1H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTNFMLGOHCFQO-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)F)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)F)/C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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